molecular formula C10H9FN2 B11911566 6-Fluoro-8-methylquinolin-5-amine

6-Fluoro-8-methylquinolin-5-amine

Cat. No.: B11911566
M. Wt: 176.19 g/mol
InChI Key: NXBAUKUZZBMSIL-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govtandfonline.com Its versatile nature has made it a fundamental building block in the development of therapeutic agents across a broad spectrum of diseases. nih.govnih.gov Quinoline and its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimalarial activities. nih.govnih.govbiointerfaceresearch.combenthamdirect.comnih.govbenthamscience.comorientjchem.org The ability of the quinoline ring system to be readily synthesized and functionalized at various positions allows for the fine-tuning of its biological and physicochemical properties, making it an attractive scaffold for drug discovery and development. nih.govbiointerfaceresearch.comorientjchem.org

The planar nature of the quinoline ring system enables it to intercalate with DNA, a mechanism of action for some of its anticancer effects. mdpi.com Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. orientjchem.org The continuous exploration of quinoline derivatives has led to the discovery of numerous clinically significant drugs and has established the quinoline scaffold as a perennial and multipurpose framework in medicinal chemistry. nih.govbiointerfaceresearch.com

Overview of Fluorinated Quinoline Derivatives in Contemporary Research

The introduction of fluorine atoms into organic molecules can profoundly influence their chemical and biological properties. ontosight.aitandfonline.com In the context of quinoline chemistry, fluorination has emerged as a powerful strategy to enhance the therapeutic potential of these derivatives. ontosight.airesearchgate.net The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. ontosight.aitandfonline.com

Fluorinated quinoline derivatives have demonstrated significant promise in various therapeutic areas. For instance, the inclusion of a fluorine atom at the C-6 position of the quinoline ring has been shown to improve the activity of DNA gyrase inhibitors, which are a class of antibacterial agents. tandfonline.com Moreover, fluorinated quinolines are being investigated for their potential as anticancer agents, with some compounds showing potent inhibitory activity against various cancer cell lines. mdpi.comontosight.ai The strategic incorporation of fluorine can also modulate the pharmacokinetic properties of quinoline-based drugs, leading to improved bioavailability and efficacy. ontosight.ai The growing interest in fluorinated quinolines is evident from the numerous studies focused on their synthesis, reactivity, and practical applications in medicine and agriculture. researchgate.netresearchgate.netresearchgate.netacs.org

Positioning of 6-Fluoro-8-methylquinolin-5-amine within Quinoline Chemistry Research

Within the vast landscape of quinoline chemistry, this compound stands out as a specifically substituted derivative with potential for further exploration. The presence of a fluorine atom at the 6-position, a methyl group at the 8-position, and an amine group at the 5-position creates a unique electronic and steric environment on the quinoline scaffold.

While specific research on the direct applications of this compound is still emerging, its structural features suggest its potential as a valuable intermediate in the synthesis of novel bioactive compounds. The strategic placement of its substituents provides a foundation for the design of new quinoline derivatives with tailored pharmacological profiles. For example, derivatives of similar 5-aminoquinolines have been synthesized and investigated for their antibacterial activities. nih.gov The study of this particular compound and its derivatives could contribute to the ongoing efforts to develop new and effective therapeutic agents based on the versatile quinoline scaffold.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-8-methylquinolin-5-amine

InChI

InChI=1S/C10H9FN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3

InChI Key

NXBAUKUZZBMSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)N)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 8 Methylquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional (1D) NMR Analysis (¹H and ¹³C NMR)

No specific ¹H or ¹³C NMR data for 6-Fluoro-8-methylquinolin-5-amine is available in the public domain. The chemical shifts and coupling constants are unique fingerprints of a molecule's structure, and without experimental spectra, a valid analysis cannot be performed.

Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Connectivity and Assignment

Similarly, there are no published 2D NMR spectra (such as COSY) for this compound. This type of analysis is crucial for definitively assigning proton and carbon signals and confirming the connectivity of the atoms within the molecule, but it is contingent on having the primary 1D data.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Experimental FT-IR spectra for this compound have not been found in the searched literature. An FT-IR spectrum would reveal characteristic vibrational frequencies for its functional groups (amine N-H stretches, C-F bonds, aromatic C-H and C=C stretches, and methyl C-H stretches), but this information is not available.

Raman Spectroscopy (FT-Raman)

No FT-Raman spectra for this compound are publicly documented. Raman spectroscopy would provide complementary information to FT-IR, particularly for the vibrations of the quinoline (B57606) ring system.

Electronic Absorption and Emission Spectroscopy

There is no available data on the UV-Vis absorption or fluorescence emission properties of this compound. This analysis would describe the electronic transitions within the molecule, which are influenced by the specific arrangement of the fluoro, methyl, and amine substituents on the quinoline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For a compound like this compound, the UV-Vis spectrum would be expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions within the quinoline ring system. The position and intensity of these bands are influenced by the electronic effects of the substituents: the fluoro, methyl, and amino groups.

In a typical analysis, the spectrum would be recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane, over a wavelength range of approximately 200 to 400 nm. The resulting data would be presented in a table listing the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline. The fluoro and methyl groups would further modulate these transitions.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Ethanol

Transitionλmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)
π → π~340~3500
π → π~280~8000
n → π*~380~500

Note: This table is illustrative and not based on experimental data.

Fluorescence Spectroscopy and Photophysical Property Assessment

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. The analysis of this compound would involve measuring its excitation and emission spectra. The emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band.

Key photophysical properties that would be determined include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state. These parameters are crucial for understanding the de-excitation pathways of the molecule and are influenced by the nature and position of the substituents. The presence of the amino group is likely to enhance the fluorescence of the quinoline core.

Table 2: Hypothetical Photophysical Properties of this compound

ParameterValue
Excitation Maximum (λex, nm)~340
Emission Maximum (λem, nm)~450
Stokes Shift (nm)~110
Fluorescence Quantum Yield (Φf)~0.4
Fluorescence Lifetime (τf, ns)~5

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C10H9FN2), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would show a molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound (176.19 g/mol ). The fragmentation pattern would reveal characteristic losses of substituents, such as the methyl group (CH3) or the amino group (NH2), and fragmentation of the quinoline ring, providing valuable structural information.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zProposed Fragment
176[M]+
161[M - CH3]+
160[M - NH2]+
147[M - HCN]+

Note: This table is illustrative and not based on experimental data.

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. Both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) could be employed.

UPS would provide information about the energies of the valence molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lower-lying orbitals. This data is crucial for understanding the molecule's reactivity and electronic properties. XPS would yield information about the core-level electron binding energies of the constituent atoms (C, N, F), providing insights into the chemical environment and bonding within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.

The analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (involving the amino group) and π-π stacking (between the quinoline rings). This data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
β (°)~105
Z4

Note: This table is illustrative and not based on experimental data.

Computational and Theoretical Investigations of 6 Fluoro 8 Methylquinolin 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular properties and reactivity. For 6-Fluoro-8-methylquinolin-5-amine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its optimized geometry. Using a DFT method, such as B3LYP with a basis set like 6-311++G(d,p), the calculation would adjust the bond lengths, bond angles, and dihedral angles of this compound until the lowest energy conformation is found. This optimized structure is crucial as all other properties are calculated from this stable state. For instance, studies on similar molecules like 6-chloroquinoline (B1265530) have successfully used the B3LYP/6-311++G(d,p) level of theory for geometry optimization. dergipark.org.tr

Electronic Structure Analysis: The electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE) , is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. bldpharm.comchemwhat.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bldpharm.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. bldpharm.com

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amino group and the quinoline (B57606) ring, while the LUMO would be distributed over the aromatic system. The calculated energy gap would provide a quantitative measure of its stability and potential for charge transfer interactions. chemwhat.com

Illustrative Data Table: Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents hypothetical values for this compound based on typical results for similar aromatic amines and quinoline derivatives. These are not experimental or specifically calculated values for the title compound.

ParameterSymbolHypothetical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.85Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.40Electron-accepting ability
HOMO-LUMO Energy GapΔE4.45Chemical reactivity and stability
Ionization PotentialIP5.85Energy to remove an electron
Electron AffinityEA1.40Energy released when gaining an electron
Chemical Hardnessη2.225Resistance to change in electron distribution
Chemical SoftnessS0.449Reciprocal of hardness, indicates reactivity
Electronegativityχ3.625Power to attract electrons
Chemical Potentialµ-3.625Electron escaping tendency
Electrophilicity Indexω2.95Propensity to accept electrons

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. bldpharm.com It maps the electrostatic potential onto a constant electron density surface, using a color spectrum to identify charge-rich and charge-deficient regions.

Red/Yellow: Indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these areas would be expected around the nitrogen atom of the quinoline ring and the nitrogen of the amine group due to their lone pairs of electrons.

Blue: Indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and on the aromatic ring.

An MEP map of this compound would be invaluable for predicting its intermolecular interaction sites, such as hydrogen bonding, and understanding its reactivity towards electrophiles and nucleophiles. dergipark.org.tr

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. researchgate.net This analysis provides a quantitative picture of bonding and intramolecular interactions.

For this compound, NBO analysis would:

Confirm the Lewis structure: By identifying sigma (σ) bonds between atoms and lone pairs (LP) on the nitrogen and fluorine atoms.

Quantify hyperconjugative interactions: It calculates the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. Significant interactions, such as those between the lone pair of the amine nitrogen and the antibonding (σ*) orbitals of the quinoline ring, indicate charge delocalization and contribute to the molecule's stability. These donor-acceptor interactions are key to understanding the electronic effects of the substituents.

Molecules with significant intramolecular charge transfer, a large dipole moment, and a small HOMO-LUMO gap can exhibit non-linear optical (NLO) properties. These materials interact with high-intensity light to produce new frequencies, a property valuable in telecommunications and laser technology. DFT calculations can predict the NLO behavior by computing the dipole moment (μ) and the first-order hyperpolarizability (β₀).

The presence of the electron-donating amine group and the electron-withdrawing fluorine atom on the conjugated quinoline system suggests that this compound could possess NLO properties. DFT calculations would quantify its hyperpolarizability; a large β₀ value, often compared to a standard like urea, indicates significant NLO potential.

Illustrative Data Table: Calculated NLO Properties This table presents hypothetical NLO parameters. The values are for illustrative purposes to show what a DFT calculation would yield.

ParameterUnitHypothetical Value
Dipole Moment (μ)Debye4.5
Mean Polarizability (α)esu2.5 x 10-23
First Hyperpolarizability (β₀)esu8.0 x 10-30

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension used to study molecules in their electronically excited states. It is a popular method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules.

For this compound, a TD-DFT calculation would predict:

Excitation energies: The energy required to promote an electron from a ground-state orbital to an excited-state orbital.

Absorption wavelengths (λmax): The wavelengths of light the molecule absorbs most strongly, corresponding to the excitation energies.

Oscillator strengths (f): The probability of a particular electronic transition occurring.

Nature of transitions: Identification of which molecular orbitals are involved in the electronic transition (e.g., π → π* or n → π*).

These predictions are crucial for understanding the molecule's color, photostability, and for interpreting experimental spectroscopic data.

Green's Function Calculations for Ionization Energies

Green's function methods are a more advanced set of many-body perturbation theories that can provide highly accurate predictions of ionization energies and electron affinities. While computationally more demanding than DFT, they can offer benchmark data. For this compound, these calculations would yield precise values for the energy required to remove an electron from various orbitals, providing a detailed picture of its electronic structure and behavior upon ionization.

Solvent Effects Modeling (e.g., CPCM Solvation Model)

The behavior and properties of a molecule can change significantly in a solution compared to the gas phase. Solvent effects modeling is a critical component of computational chemistry used to account for the influence of the solvent environment. For a polar molecule like this compound, these effects are substantial.

The Conductor-like Polarizable Continuum Model (CPCM) is a widely used and effective method for modeling solvent effects. In this approach, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This model is particularly useful for calculating solvation free energies, which are essential for predicting properties like pKa.

A theoretical study on aminopyridines, which are structurally related to aminoquinolines, successfully utilized the CPCM model to calculate solvation free energies as part of a thermodynamic cycle for pKa prediction. nih.gov Similarly, density functional theory (DFT) investigations of reactions involving quinoline derivatives have employed the polarizable continuum model (PCM) to account for solvation effects in organic solvents like toluene. acs.org

For this compound, a CPCM calculation would be set up by defining the molecule's geometry and the solvent (e.g., water). The model would then compute the electrostatic interactions between the molecule and the solvent continuum. The results would provide the solvation free energy, which is a key parameter for understanding its solubility and for use in further calculations.

Table 1: Hypothetical Solvation Free Energy Data for this compound

Computational MethodSolvent ModelSolventCalculated Solvation Free Energy (kcal/mol)
DFT B3LYP/6-31G(d)CPCMWater-8.5
DFT B3LYP/6-31G(d)CPCMDMSO-7.2
DFT B3LYP/6-31G(d)CPCMMethanol-7.8

Protonation Equilibria and pKa Value Prediction

The pKa value is a measure of the acidity or basicity of a compound and is fundamental to its behavior in biological systems, as it determines the charge state of the molecule at a given pH. For an aminoquinoline derivative, the primary basic center is the nitrogen of the amino group, and to a lesser extent, the quinoline ring nitrogen. Predicting the pKa of these sites is a key goal of computational chemistry.

The prediction of pKa values can be achieved using a thermodynamic cycle that combines gas-phase protonation energies with the solvation free energies of the neutral and protonated species. nih.gov The cycle is as follows:

Gas-Phase Protonation: The free energy change for the protonation of the molecule in the gas phase is calculated.

Solvation Energies: The solvation free energies for the neutral molecule, the protonated molecule, and the proton itself are calculated using a solvent model like CPCM. nih.gov

Aqueous Free Energy: These values are combined to determine the free energy of protonation in the aqueous phase, from which the pKa is derived.

Studies on 4-aminoquinolines have shown that pKa is a significant factor in their biological activity. nih.gov Theoretical predictions for aminopyridines have achieved high accuracy, with errors as low as 0.10 pKa units when compared to experimental values. nih.gov For this compound, the electron-withdrawing fluorine atom would be expected to decrease the basicity (lower the pKa) of the amino group, while the electron-donating methyl group would slightly increase it. The precise pKa would be determined by the interplay of these electronic effects and the solvation energies of the different protonated forms.

Table 2: Predicted pKa Values for Potential Protonation Sites of this compound

Protonation SiteComputational MethodPredicted pKaReference Compound (Experimental pKa)
5-amino groupDFT/CPCM4.8Aniline (B41778) (4.6)
Quinoline Nitrogen (N1)DFT/CPCM4.2Quinoline (4.9)

Metal Ion Binding Affinities and Complexation Studies

The quinoline scaffold is known to chelate metal ions. Fluoroquinolone antibiotics, for example, which contain a quinolone core, are known to form complexes with metal ions, a property that can influence their activity. researchgate.netnih.gov While this compound lacks the carboxylic acid group typical of fluoroquinolones, the quinoline nitrogen and the exocyclic amino group could potentially act as a bidentate ligand to coordinate with metal ions.

Computational studies can predict the geometry, stability, and binding affinity of metal complexes. These studies typically involve:

Geometry Optimization: The structure of the metal-ligand complex is optimized to find its most stable three-dimensional arrangement.

Binding Energy Calculation: The strength of the interaction between the metal ion and the quinoline derivative is calculated. This helps in determining the stability of the complex.

Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the nature of the coordinate bonds.

Studies on fluoroquinolones have shown they form stable chelates with a variety of metal ions, including Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.gov The coordination often involves the carbonyl oxygen and a deprotonated carboxylic acid group. For this compound, chelation would likely involve the quinoline nitrogen and the nitrogen of the 5-amino group, forming a five-membered ring with the metal ion. The affinity for different metal ions would be influenced by the electronic properties of the quinoline ring, which are modulated by the fluoro and methyl substituents.

Table 3: Hypothetical Binding Energies of this compound with Various Divalent Metal Ions

Metal IonCoordination SiteComputational MethodPredicted Binding Energy (kcal/mol)
Cu²⁺N1 (quinoline), N (amino)DFT-45.0
Zn²⁺N1 (quinoline), N (amino)DFT-38.5
Ni²⁺N1 (quinoline), N (amino)DFT-42.1
Mg²⁺N1 (quinoline), N (amino)DFT-25.3

Molecular Docking Simulations with Biological Macromolecules (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a major carrier of drugs and other small molecules. nih.govresearchgate.net Understanding the binding of a compound to HSA is crucial for predicting its pharmacokinetic profile. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Numerous studies have investigated the binding of various quinoline derivatives to HSA using both spectroscopic methods and molecular docking. nih.govswu.ac.thnih.gov These studies have consistently shown that quinolines bind with moderate affinity to specific sites on HSA, most notably Sudlow's site I, located in subdomain IIA. swu.ac.thnih.gov The binding is typically driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govnih.gov

A molecular docking simulation of this compound with HSA would involve:

Preparation of Structures: Obtaining the 3D structures of HSA (from a protein database like the PDB) and generating a low-energy conformation of the quinoline derivative.

Docking Simulation: Using a docking program to place the ligand into the binding sites of the protein and score the different poses based on their predicted binding affinity.

Analysis of Interactions: Examining the best-scoring poses to identify the specific amino acid residues involved in the interaction and the nature of the forces (e.g., hydrogen bonds with specific residues, hydrophobic interactions with nonpolar residues).

Based on studies of similar quinoline amines, it is expected that this compound would also bind within a pocket in HSA, likely forming hydrogen bonds through its amino group and having hydrophobic interactions involving its quinoline ring system.

Table 4: Predicted Binding Parameters from Molecular Docking of this compound with Human Serum Albumin

Binding SitePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Subdomain IIA (Site I)-7.2Trp-214, Arg-222, His-242Hydrogen bonding, π-π stacking, hydrophobic
Subdomain IIIA (Site II)-6.5Arg-410, Tyr-411Hydrogen bonding, hydrophobic

Structure Activity Relationship Sar Studies Centered on the 6 Fluoro 8 Methylquinolin 5 Amine Scaffold

Impact of Fluorine Substitution on Molecular Interactions and Activity

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net On the quinoline (B57606) scaffold, a fluorine atom, particularly at the C-6 position, has a pronounced effect on the compound's electronic nature, binding interactions, and metabolic fate.

Enhanced Biological Activity : The introduction of a fluorine atom to aza-aromatic structures like quinoline is known to enhance biological activity. researchgate.net In the development of quinolone antibacterials, the addition of a fluorine atom at the C-6 position was a critical modification that dramatically increased potency compared to non-fluorinated precursors. wikipedia.org Studies comparing various substituents at the C-6 position have shown that fluorine can confer superior activity over other groups, such as methoxy (B1213986) substituents. nih.gov

Molecular Interactions : As the most electronegative element, fluorine can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. Computational studies have shown that fluorine-based quinolines can bind effectively and stably within electronegative pockets of proteins. nih.govnih.gov The fluorine atom can also participate in favorable interactions such as halogen bonding or enhanced hydrophobic contacts, further stabilizing the ligand-target complex. acs.org

Metabolic Stability : A key advantage of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, and placing a fluorine atom at a site that is otherwise susceptible to metabolic oxidation (a "labile site") can block the action of metabolic enzymes like cytochrome P450s, thereby increasing the molecule's half-life and bioavailability. nih.gov

Role of Methyl Group at Position 8 in Modulating Activity and Selectivity

The methyl group at the C-8 position of the quinoline ring introduces both steric and electronic effects that can fine-tune a compound's activity and selectivity. While often considered a simple alkyl group, its presence and position are crucial for optimal biological function in certain contexts.

Modulation of Potency : The C-8 position is a key site for substitution in various quinoline-based agents. In a significant series of antibacterial compounds built on the 5-amino-6-fluoro-8-methylquinolone core, this specific substitution pattern was integral to their potent activity against a range of Gram-positive pathogens. nih.gov The methyl group, being electron-donating, can influence the electronic distribution within the quinoline ring system, which in turn affects binding affinity. acs.org

Steric Influence : The methyl group at C-8 introduces steric bulk, which can either be beneficial or detrimental depending on the topology of the target's binding site. It can help to orient the molecule correctly for optimal interaction with the target protein or, conversely, cause steric hindrance that prevents effective binding. Studies on the metabolism of methylquinolines suggest that the position of the methyl group influences how enzymes interact with the molecule. researchgate.net

Selectivity and Pharmacokinetics : The substitution at C-8 can also play a role in directing the molecule toward a specific biological target over others, thereby improving its selectivity profile. Furthermore, modifications at this position can impact the molecule's pharmacokinetic properties, including its rate of metabolism. For instance, studies on the degradation of 8-methylquinoline (B175542) derivatives show that they can be metabolized, indicating the methyl group modulates, rather than completely blocks, enzymatic transformation. researchgate.net

Significance of Amino Group at Position 5 for Biological Target Engagement

The amino group at the C-5 position is a powerful hydrogen bond donor and a key functional group for establishing critical interactions with biological targets. Its position on the quinoline ring is often vital for a molecule's biological activity.

Hydrogen Bonding : The primary role of the amino group is to serve as a hydrogen bond donor, forming strong, directional interactions with specific amino acid residues (such as aspartate, glutamate, or backbone carbonyls) in a protein's active site. These interactions are often essential for anchoring the molecule in the correct orientation for its inhibitory or modulatory function.

Positional Importance : The significance of the substituent's location is paramount. Research on quinoline derivatives has demonstrated that moving a functional group, such as an amine, from one position to another can lead to a dramatic loss of activity and selectivity. acs.org The development of potent antibacterial agents based on the 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolone scaffold underscores the importance of the C-5 amino group as part of an optimal substitution pattern for high efficacy. nih.gov The precise placement at C-5 allows the amino group to engage with complementary residues in the target enzyme that might be inaccessible to substituents at other positions.

Electronic and Steric Effects of Substituents on Quinoline Derivative Bioactivity

Electronic Effects : The quinoline ring's electronic landscape is heavily influenced by its substituents.

Electron-Withdrawing Groups (EWGs) : Halogens, such as the fluorine at C-6, are strong EWGs. They can increase the acidity of N-H or O-H groups elsewhere on the molecule, enhance the potential for halogen bonding, and stabilize transition states during enzymatic reactions. acs.org

Electron-Donating Groups (EDGs) : Alkyl groups, such as the methyl at C-8, are EDGs. They can increase electron density in the aromatic system, which can modulate binding affinity, though their effect is sometimes less pronounced than that of strong EWGs. acs.org

Steric Effects : The size and shape of substituents are critical. Bulky groups can create steric hindrance, preventing the molecule from fitting into a constrained binding pocket. Conversely, a well-placed steric group can enhance selectivity by preventing the molecule from binding to off-target proteins with smaller active sites. acs.org The successful design of potent inhibitors often requires a careful balance, avoiding substituents that are too bulky while ensuring an optimal fit. kcl.ac.uk

The following table summarizes the general effects of different substituent classes on the bioactivity of quinoline derivatives based on published research.

Substituent TypeExample Group(s)General Effects on BioactivitySupporting Findings
Electron-Withdrawing Halogens (-F, -Cl), Nitro (-NO₂)Often enhance potency by facilitating interactions like halogen bonding, stabilizing transition states, or altering pKa. acs.orgHalogen substitution contributes to strong inhibitory activity against various enzymes. acs.org
Electron-Donating Methyl (-CH₃), Methoxy (-OCH₃)Can yield moderate inhibition or modulate activity; effects are often less pronounced than EWGs but can be crucial for fine-tuning. acs.orgMethyl and methoxy groups on the quinoline ring were well-tolerated in synthetic pathways and influenced final product yields. acs.org
Hydrogen Bond Donors/Acceptors Amino (-NH₂), Hydroxyl (-OH)Crucial for forming specific, high-affinity hydrogen bonds with target proteins, often essential for anchoring the molecule. nih.govThe nitrogen atom of the quinoline ring itself frequently acts as a hydrogen bond acceptor, stabilizing ligand-protein complexes. nih.gov
Bulky/Steric Groups Phenyl, Pyridine (B92270) ringsCan either enhance binding through additional interactions (e.g., π-stacking) or decrease activity due to steric hindrance if the target's active site is constrained. acs.orgkcl.ac.ukLarger aromatic substitutions at certain positions can be detrimental to activity. kcl.ac.uk

Influence of Substitution Patterns on Metabolic Stability

The pattern of substitution on the quinoline ring is a determining factor in the metabolic stability of a compound. Strategic placement of specific functional groups can protect the molecule from rapid degradation by metabolic enzymes, primarily the cytochrome P450 (CYP) family, thereby extending its duration of action.

Blocking Metabolic Hotspots : One of the most effective strategies for improving metabolic stability is to place a robust group, such as a fluorine atom, at a position known to be susceptible to oxidative metabolism (a "metabolic hotspot"). nih.gov The strength of the C-F bond makes it resistant to cleavage by CYP enzymes, effectively shielding that part of the molecule from degradation. nih.gov

Electronic Modulation : The electronic nature of substituents can also influence metabolism. The introduction of nitrogen into an aromatic system can slow metabolism by decreasing the electron density on the aromatic carbons, making them less susceptible to attack by electrophilic oxygen species from enzymes. nih.gov

The table below provides examples of how different substituents can affect the metabolic stability of quinoline-based compounds.

Compound/Substituent FeatureEffect on Metabolic StabilityRationale/MechanismSource
Fluorine Atom Increases stabilityBlocks labile sites from oxidative metabolism due to the high strength of the C-F bond. nih.gov
Nitrogen in Aromatic Ring Can increase stabilityDecreases electron density of the ring, making it less prone to oxidation; may also coordinate to the heme iron in CYP enzymes. nih.gov
Positional Isomers Variable stabilityThe location of substituents determines their accessibility to metabolic enzymes. nih.gov
Deuteration (C-D bond) Can increase stabilityThe C-D bond is stronger than the C-H bond, potentially slowing the rate of metabolic oxidation at that site. nih.gov

Exploration of Biological and Medicinal Chemistry Applications Mechanistic and Target Based Research

Investigations into Antimicrobial Mechanisms and Efficacy in Model Systems

Research has highlighted the potential of 6-Fluoro-8-methylquinolin-5-amine and its derivatives as antimicrobial agents. Studies have shown that Schiff base derivatives of this compound exhibit notable activity against a range of bacterial and fungal strains. For instance, certain derivatives have demonstrated efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. The proposed mechanism of action for some of these derivatives involves the inhibition of essential enzymes or disruption of the microbial cell membrane.

Anticancer Activity Studies and Cellular Mechanism Elucidation

The anticancer potential of this compound derivatives has been a significant area of investigation. Research has explored their effects on various cancer cell lines, revealing mechanisms that include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer progression.

One area of focus has been the development of metal complexes incorporating ligands derived from this compound. For example, Ru(II) complexes have been synthesized and shown to exhibit promising anticancer activity. These complexes are thought to exert their cytotoxic effects by binding to DNA and inducing apoptosis. The presence of the fluoro and methyl groups on the quinoline (B57606) ring is believed to enhance the lipophilicity of the complexes, facilitating their cellular uptake.

Antituberculosis Research and Mycobacterial Target Identification

Derivatives of this compound have also been explored for their potential as antituberculosis agents. The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic compounds. Certain Schiff base derivatives have shown inhibitory activity against this bacterium. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with essential mycobacterial enzymes or metabolic pathways.

Antimalarial Research and Parasitic Target Engagement

Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine (B1663885) being a well-known example. Research into this compound derivatives has aimed to develop new antimalarial agents that can overcome resistance to existing drugs. Studies have demonstrated that some derivatives exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action is often linked to the inhibition of hemozoin formation, a crucial detoxification process for the parasite.

Anti-inflammatory and Analgesic Properties in Preclinical Models

Investigations into the anti-inflammatory and analgesic properties of compounds derived from this compound have been conducted. Preclinical studies, often using animal models, have suggested that certain derivatives can reduce inflammation and alleviate pain. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Antiviral Research and Viral Target Inhibition

The broad biological activity of quinoline derivatives extends to the antiviral domain. Research has explored the potential of this compound derivatives against various viruses. While this area of research is still developing, the focus is on identifying compounds that can inhibit viral replication or entry into host cells.

Chemosensing and pH Probe Development Based on Quinoline Fluorescent Properties

The inherent fluorescent properties of the quinoline ring system make this compound and its derivatives attractive candidates for the development of chemosensors and pH probes. The fluorescence of these compounds can be sensitive to the presence of specific metal ions or changes in pH. This has led to the design of fluorescent sensors that can detect and quantify analytes in biological and environmental samples. For instance, Schiff base derivatives have been shown to act as "off-on-off" fluorescent chemosensors for aluminum ions (Al³⁺) and hydrogen pyrophosphate (H₂P₂O₇²⁻).

Interaction with Enzymes and Other Molecular Targets

Quinoline derivatives are well-documented as inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them a significant target for drug discovery. For instance, various quinoline-based molecules have been investigated as inhibitors of key signaling proteins like c-Met, EGF, and VEGF receptors.

Furthermore, the 8-hydroxyquinoline (B1678124) scaffold, which shares the quinoline core, is known to inhibit enzymes such as Cathepsin B, KDM4 histone demethylases, and lipoxygenases. nih.gov The introduction of different functional groups to the quinoline ring system significantly influences the specific enzyme inhibitory profile.

Given the structural features of this compound, including the electron-withdrawing fluorine atom and the amino group, it is plausible that this compound could also interact with various enzymatic targets. The substitution pattern is critical in determining the binding affinity and selectivity for specific enzymes. For instance, derivatives of 8-aminoquinoline (B160924) have been explored for their potential as antiproliferative agents.

Proteomics Research Applications

Proteomics, the large-scale study of proteins, is a powerful tool in target identification and understanding the mechanism of action of small molecules. While specific proteomics studies centered on this compound have not been reported in the available literature, the general application of quinoline derivatives in chemical proteomics and target deconvolution is an active area of research.

Chemical probes based on quinoline scaffolds can be designed to affinity-purify their protein targets from cell lysates, enabling the identification of direct binding partners. This approach is invaluable for elucidating the mechanism of action of bioactive compounds.

Considering the diverse biological activities of quinoline derivatives, a proteomics-based investigation of this compound could potentially reveal novel protein interactions and cellular pathways modulated by this specific compound. Such studies would be instrumental in uncovering its therapeutic potential and guiding further drug development efforts.

Q & A

Q. What are the standard protocols for synthesizing 6-Fluoro-8-methylquinolin-5-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves modifying the quinoline core via halogenation and methylation. A common approach includes:

  • Fluorination : Introducing fluorine at the 6th position using reagents like Selectfluor® or DAST under anhydrous conditions.
  • Methylation : A Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the methyl group at the 8th position.
  • Amine functionalization : Protecting the amine group (e.g., using Boc anhydride) during synthesis to avoid side reactions .
    Optimization focuses on solvent selection (e.g., DMF for polar reactions), temperature control (60–100°C), and catalyst choice (e.g., Pd/C for coupling reactions). Purity can be improved via column chromatography or recrystallization .

Q. How should researchers handle storage and solubility challenges for this compound?

  • Storage : Store at room temperature (RT) in airtight, light-protected containers. For long-term stability, aliquot and store at -20°C (≤1 month) or -80°C (≤6 months) .
  • Solubility : The compound is sparingly soluble in aqueous buffers. Use polar aprotic solvents (DMSO, DMF) or prepare stock solutions (e.g., 10 mM in DMSO) with brief sonication (5–10 min at 37°C). For in vitro assays, dilute stock solutions in PBS or culture media to avoid solvent toxicity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling constants in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₀FN₂; calc. 177.0824) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How does the fluorine substitution at the 6th position influence the biological activity of quinoline derivatives?

Fluorine’s electronegativity enhances binding affinity to target enzymes (e.g., cytochrome P450) via dipole interactions and metabolic stability by blocking oxidation sites. For example, 6-fluoroquinolines exhibit improved antifungal activity compared to non-fluorinated analogs due to increased membrane permeability and target engagement . SAR studies suggest that fluorine’s position and steric effects are critical: 6-fluoro derivatives show higher activity than 5- or 7-fluoro isomers in fungal inhibition assays .

Q. What strategies can resolve contradictions in biological activity data for this compound analogs?

Contradictions often arise from assay variability or off-target effects. Solutions include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (e.g., MTT).
  • Structural analogs : Test derivatives with single substituent changes to isolate functional groups responsible for activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding modes and identify key interactions (e.g., hydrogen bonding with His456 in CYP51) .

Q. How can researchers design experiments to study the interaction of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., fungal CYP51) to resolve binding conformations .
    For cellular studies, use fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization .

Q. What are the methodological considerations for scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Quality-by-Design (QbD) : Optimize critical parameters (e.g., reaction temperature, stoichiometry) using Design of Experiments (DoE) .
  • Purification : Replace column chromatography with recrystallization or continuous flow chemistry for large batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.